molecular formula C11H9ClO3 B2767334 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one CAS No. 143813-74-5

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B2767334
CAS No.: 143813-74-5
M. Wt: 224.64
InChI Key: CCTHGSIZVOYDFZ-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C11H9ClO3 and a molecular weight of 224.64 g/mol

Scientific Research Applications

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one has several scientific research applications:

Preparation Methods

The synthesis of 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:

    4-methylcoumarin: Known for its anticoagulant properties.

    7-hydroxycoumarin: Widely studied for its antioxidant and anti-inflammatory activities.

    6-chloro-4-hydroxycoumarin: Similar in structure but with different biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-4-ethyl-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTHGSIZVOYDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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